molecular formula C5H3ClN2O2 B1320271 4-Chloropyrimidine-5-carboxylic acid CAS No. 933686-33-0

4-Chloropyrimidine-5-carboxylic acid

Cat. No. B1320271
M. Wt: 158.54 g/mol
InChI Key: ZJEFILYXLZSVJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyrimidine derivatives has been a subject of interest due to their potential applications in medicinal chemistry. One approach to synthesizing tricyclic 4-chloro-pyrimido[4,5-b][1,4]benzodiazepines involves an intramolecular Friedel-Crafts cyclization, followed by nucleophilic substitution to introduce additional diversity into the target molecules . Another method for creating a library of fused pyridine-4-carboxylic acids, including pyrido[2,3-d]pyrimidines, utilizes a Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles . Additionally, the synthesis of methyl esters of 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids is achieved through reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and diverse. For instance, the design of two series of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids has been explored, revealing different types of cations based on the site of protonation and the formation of robust supramolecular synthons . The structure of α-(1-carbamyliminomethylene)-γ-butyrolactone, an intermediate in the synthesis of 5-(2-haloethyl)pyrimidines, has been characterized by X-ray crystallography, showing a nearly planar molecule with hydrogen-bonded chains .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. For example, the β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids have been synthesized and characterized, with the ability to form various salts . The 5-carbethoxy-4-chloro-6-(substituted amino)pyrimidines have been synthesized by cyclization of N-(cyanovinyl)formamidine intermediate in the presence of dry HCl . Moreover, the synthesis of 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids from the reaction of 6-aminopyrimidines with arylidene derivatives of pyruvic acid has been described .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the substituents present. The synthesized 5-aryl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acids have been studied for their antioxidant properties, showcasing their potential as pharmacologically active compounds . The 5-carbethoxy-4-chloro-6-(substituted amino)pyrimidines, designed with structural similarity to mefenamic acid, have shown potent analgesic and anti-inflammatory properties with a low ulcer index . Additionally, the efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives to thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative under microwave irradiation has been reported, indicating the versatility of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of β-dialkylaminoethyl esters: Pyrimidine-4-carboxylic acids, including variations like 4-chloropyrimidine, are used to synthesize β-dialkylaminoethyl esters and their salts. These compounds are of interest due to their unique structural properties (Grant et al., 1956).
  • Cocrystal Design: 4-Chloropyrimidine is utilized in creating cocrystals with carboxylic acids. These cocrystals are studied for their structural properties and potential applications in materials science (Rajam et al., 2018).
  • Developing Tricyclic Compounds: The compound is used in the synthesis of tricyclic benzodiazepines, highlighting its role in creating complex organic structures (Yang et al., 2005).

Coordination Chemistry and Crystal Engineering

  • Metal-Bearing Pyrimidines: Research shows the stability and reactivity of pyrimidines like 4-chloropyrimidine when combined with metals, useful in coordination chemistry (Schlosser et al., 2006).
  • Ligands in Coordination Complexes: 4-Chloropyrimidine carboxylic acids are prepared as ligands for coordination complexes. These complexes are studied for their structural reliability and potential applications (Aakeröy et al., 2006).

Molecular and Pharmacological Research

  • Antimicrobial Activity Studies: Derivatives of 4-chloropyrimidine are synthesized and tested for their antimicrobial activities, showing its significance in drug discovery (Abdel-rahman et al., 2002).
  • NMR Spectroscopy and Hydration Studies: Studies on the proton NMR spectra of pyrimidine-5-carboxylic acids, including chlorinated versions, provide insights into their molecular structure and hydration properties (Kress, 1994).

Novel Synthetic Methods

  • Facial Synthesis of Halogenpyrimidines: 4-Chloropyrimidine-5-carboxylic acid is used in developing new methods for synthesizing amino acids and their derivatives (Blyumin et al., 2007).
  • Fluorinated Pyrimidine Scaffolds: Novel strategies using 4-chloropyrimidine-5-carboxylic acid are developed to synthesize fluorinated pyrimidines, important in medicinal and agrochemical research (Schmitt et al., 2017).

Safety And Hazards

4-Chloropyrimidine-5-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

While specific future directions for 4-Chloropyrimidine-5-carboxylic acid were not found in the retrieved papers, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . The design of biologically active compounds based on isocytosine and its derivatives is also a priority direction .

properties

IUPAC Name

4-chloropyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEFILYXLZSVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599965
Record name 4-Chloropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropyrimidine-5-carboxylic acid

CAS RN

933686-33-0
Record name 4-Chloropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KS Atwal, SZ Ahmed, JE Bird, CL Delaney… - Journal of medicinal …, 1992 - ACS Publications
The discovery of the nonpeptidic angiotensin II (All) receptor antagonist losarían (1), previously called DuP 753, has stimulated considerable interest in the synthesis of novel analogs of …
Number of citations: 49 pubs.acs.org
B Sreenivas, M Akhila… - Intern. J. Pharm. Pharm …, 2012 - scholar.archive.org
Amino and halogenated pyrimidines were synthesized and screened for biological activity. All the compounds have shown broad spectrum of activity against Staphylococcus …
Number of citations: 13 scholar.archive.org
AA Arutyunyan - Russian Journal of Organic Chemistry, 2014 - Springer
Starting with 5-carboxy-4-hydroxy-2-phenylpyrimidine and 4-hydroxy-6-methyl(hydroxy)-2-phenylpyrimidinyl-5-propanoic acids derivatives of two heterocyclic systems, …
Number of citations: 1 link.springer.com

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